Cas no 3216-49-7 (3-Methylbenzobthiophene-2-carbonitrile)

3-Methylbenzobthiophene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Methylbenzo[b]thiophene-2-carbonitrile
- 3-METHYL-1-BENZOTHIOPHENE-2-CARBONITRILE
- Benzo[b]thiophene-2-carbonitrile, 3-methyl-
- 2-Cyan-3-methyl-benzo<b>thiophen
- 3-methyl-1-benzothiophen-2-carbonitril
- HMS1666O21
- 2-Cyano-3-methylbenzothiophene
- NSC 108923
- SCHEMBL23261474
- LORACARBEF(200MG)
- 3216-49-7
- AMY6451
- AKOS006280208
- FT-0708554
- SR-01000642517-1
- O11034
- 3-Methyl-benzo[b]thiophene-2-carbonitrile
- NSC-108923
- NSC108923
- AS-50135
- CCG-53349
- CS-0323593
- DTXSID30296353
- 3-Methylbenzobthiophene-2-carbonitrile
-
- MDL: MFCD01935464
- インチ: 1S/C10H7NS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3
- InChIKey: LYZMXDSIWAPCLH-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C#N)SC2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 173.03000
- どういたいしつりょう: 173.02992040 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 52Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- ぶんしりょう: 173.24
じっけんとくせい
- 密度みつど: 1.23
- ふってん: 328.5°Cat760mmHg
- フラッシュポイント: 152.5°C
- 屈折率: 1.656
- PSA: 52.03000
- LogP: 3.08138
3-Methylbenzobthiophene-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM160135-5g |
3-Methylbenzo[b]thiophene-2-carbonitrile |
3216-49-7 | 95% | 5g |
$*** | 2023-03-31 | |
Chemenu | CM160135-5g |
3-Methylbenzo[b]thiophene-2-carbonitrile |
3216-49-7 | 95% | 5g |
$1197 | 2021-06-17 | |
Matrix Scientific | 094078-250mg |
3-Methylbenzo[b]thiophene-2-carbonitrile, 95+% |
3216-49-7 | 95+% | 250mg |
$364.00 | 2023-09-05 | |
Alichem | A169004938-1g |
3-Methylbenzo[b]thiophene-2-carbonitrile |
3216-49-7 | 95% | 1g |
$510.60 | 2023-09-02 | |
Alichem | A169004938-5g |
3-Methylbenzo[b]thiophene-2-carbonitrile |
3216-49-7 | 95% | 5g |
$1344.00 | 2023-09-02 | |
TRC | M071560-250mg |
3-Methylbenzo[b]thiophene-2-carbonitrile |
3216-49-7 | 250mg |
$ 490.00 | 2022-06-04 | ||
Matrix Scientific | 094078-1g |
3-Methylbenzo[b]thiophene-2-carbonitrile, 95+% |
3216-49-7 | 95+% | 1g |
$807.00 | 2023-09-05 | |
Ambeed | A879312-1g |
3-Methylbenzo[b]thiophene-2-carbonitrile |
3216-49-7 | 95+% | 1g |
$447.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394263-1g |
3-Methylbenzo[b]thiophene-2-carbonitrile |
3216-49-7 | 95+% | 1g |
¥4851.00 | 2024-08-02 | |
eNovation Chemicals LLC | Y0998752-5g |
3-methyl-1-benzothiophene-2-carbonitrile |
3216-49-7 | 95% | 5g |
$1500 | 2025-02-21 |
3-Methylbenzobthiophene-2-carbonitrile 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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3. Book reviews
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
3-Methylbenzobthiophene-2-carbonitrileに関する追加情報
Research Briefing on 3-Methylbenzobthiophene-2-carbonitrile (CAS: 3216-49-7) in Chemical and Biomedical Applications
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of heterocyclic compounds, particularly benzothiophene derivatives, in drug discovery and development. Among these, 3-Methylbenzobthiophene-2-carbonitrile (CAS: 3216-49-7) has emerged as a compound of interest due to its versatile chemical properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and potential industrial applications.
The compound 3-Methylbenzobthiophene-2-carbonitrile, with the CAS number 3216-49-7, is a benzothiophene derivative characterized by a nitrile group at the 2-position and a methyl group at the 3-position of the benzothiophene ring. Recent studies have explored its role as a key intermediate in the synthesis of various pharmacologically active molecules. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of kinase inhibitors, which are crucial for targeting cancer pathways. The study highlighted the compound's ability to serve as a scaffold for designing selective inhibitors of tyrosine kinases, showing promising results in preclinical models.
In addition to its role in drug development, 3-Methylbenzobthiophene-2-carbonitrile has been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for novel antibiotics. Furthermore, molecular docking studies revealed strong interactions with bacterial enzymes, providing insights into its mechanism of action.
The synthesis of 3-Methylbenzobthiophene-2-carbonitrile has also been a focus of recent research. A 2023 paper in Organic Letters described an efficient, one-pot synthesis method using palladium-catalyzed cyclization, which improved yield and reduced reaction time compared to traditional methods. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical. The study also emphasized the compound's stability under various conditions, making it suitable for further chemical modifications.
Beyond its biomedical applications, 3-Methylbenzobthiophene-2-carbonitrile has shown promise in materials science. A recent study in ACS Applied Materials & Interfaces (2024) explored its use as a building block for organic semiconductors. The compound's electron-withdrawing nitrile group and planar benzothiophene structure contribute to its favorable electronic properties, making it a candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices. This dual utility in both biomedical and materials science underscores the compound's versatility and broad applicability.
In conclusion, 3-Methylbenzobthiophene-2-carbonitrile (CAS: 3216-49-7) represents a multifaceted compound with significant potential in drug discovery, antimicrobial therapy, and materials science. Recent studies have elucidated its synthetic pathways, biological activities, and industrial applications, paving the way for further research and development. Future directions may include optimizing its pharmacokinetic properties for therapeutic use and exploring its integration into advanced materials. As the field continues to evolve, this compound is likely to remain a focal point of interdisciplinary research.
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